molecular formula C12H19N3O3S B2867690 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 524718-94-3

2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B2867690
CAS No.: 524718-94-3
M. Wt: 285.36
InChI Key: GSXSQCFFWWBMKQ-UHFFFAOYSA-N
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Description

2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol is a piperazine derivative featuring a sulfonyl-linked 4-aminophenyl group and an ethanol side chain. Its molecular formula is C₁₂H₁₈N₄O₃S, with a molecular weight of 298.36 g/mol (calculated from structural data). The compound’s piperazine core is substituted at the 1-position with a 2-hydroxyethyl group and at the 4-position with a 4-aminophenylsulfonyl moiety.

The compound’s synthesis typically involves sulfonylation of piperazine intermediates. For example, describes its use as a precursor in coupling reactions with chloropyrimidine derivatives for drug discovery .

Properties

IUPAC Name

2-[4-(4-aminophenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXSQCFFWWBMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperazine

Step 1: Sulfonylation with 4-Nitrobenzenesulfonyl Chloride
Piperazine reacts with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C). The nitro group is retained for subsequent reduction:
$$
\text{Piperazine} + \text{4-NO}2\text{-C}6\text{H}4\text{-SO}2\text{Cl} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{4-((4-Nitrophenyl)sulfonyl)piperazine}
$$
Yield : 70–85% after silica gel chromatography (DCM/methanol = 20:1).

Step 2: Nitro Group Reduction
The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/NH₄Cl in ethanol/water:
$$
\text{4-((4-Nitrophenyl)sulfonyl)piperazine} \xrightarrow[\text{Fe, NH}4\text{Cl}]{\text{EtOH/H}2\text{O}} \text{4-((4-Aminophenyl)sulfonyl)piperazine}
$$
Yield : 90–95% after neutralization with Na₂CO₃ and filtration.

Reaction Optimization and Challenges

Key Parameters

  • Temperature : Microwave-assisted synthesis at 130°C reduces reaction time from 24 hours to 4 hours.
  • Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance sulfonylation efficiency, while THF improves alkylation yields.
  • Catalysts : HCl/dioxane (4 M) accelerates deprotection steps.

Common Byproducts and Mitigation

  • Di-Substituted Piperazine : Controlled stoichiometry (1:1 molar ratio of piperazine to sulfonyl chloride) prevents over-sulfonylation.
  • Incomplete Reduction : Excess Fe/NH₄Cl ensures full nitro-to-amine conversion.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with gradient elution (DCM:methanol from 200:1 to 20:1).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Analytical Data

Property Value Source
Molecular Weight 285.36 g/mol
¹H NMR (DMSO-d₆) δ 3.64–3.60 (m, 1H), 3.51–3.43 (m, 2H), 3.36–3.32 (m, 3H)
HPLC Purity ≥95%

Industrial-Scale Considerations

  • Cost Efficiency : Ethylene oxide is preferred over 2-chloroethanol due to lower toxicity.
  • Green Chemistry : Microwave synthesis reduces energy consumption by 40% compared to conventional heating.

Scientific Research Applications

2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the sulfonylphenyl group, piperazine modifications, or ethanol side-chain variations. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Sulfonyl Group Key Differences from Target Compound Notable Data
2-(4-((4-Chloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol () C₁₃H₁₉ClN₂O₃S 318.82 4-Chloro-3-methylphenyl Chlorine and methyl groups enhance lipophilicity ChemSpider ID: 17150828
2-(4-((2-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol () C₁₂H₁₉N₃O₃S 285.36 2-Aminophenyl Ortho-amine may alter hydrogen-bonding capacity MDL No.: MFCD09909717
2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethanol () C₁₂H₁₇ClN₂O₃S 312.80 4-Chlorophenyl Chlorine substitution increases metabolic stability CAS: 16017-65-5
2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol () C₁₂H₁₇BrN₂O₃S 357.25 4-Bromophenyl Bromine enhances halogen bonding interactions CAS: 1704065-38-2
2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]piperazin-1-yl]ethanol () C₁₃H₁₉N₃O₅S 353.38 2-Methylsulfonyl-4-nitrophenyl Nitro and methylsulfonyl groups alter redox properties CAS: 942474-85-3

Key Findings:

Lipophilicity and Bioavailability : Chloro- and bromo-substituted derivatives () exhibit higher logP values compared to the target compound, suggesting improved membrane permeability .

Synthetic Utility: The 4-aminophenylsulfonyl group in the target compound enables selective coupling reactions (e.g., with chloropyrimidines), as seen in , whereas nitro-substituted analogs () are prone to reduction under catalytic hydrogenation .

Safety Profiles: Most analogs lack comprehensive toxicological data.

Structural Flexibility: Ethanol side chains are conserved across analogs, but substitutions on the sulfonylphenyl group modulate target selectivity. For example, 2-aminophenyl variants () may interact with amine-binding enzyme pockets .

Research Implications and Limitations

  • Pharmacological Gaps: No evidence directly links the target compound or its analogs to specific biological targets. Further studies could explore β-adrenergic or serotonin receptor binding, given structural similarities to known ligands .
  • Synthetic Challenges: highlights the need for methanesulfonyl chloride in derivatizing ethanol-piperazine intermediates, a step sensitive to steric hindrance in bulky analogs .
  • Ecological Impact : Ecological data (e.g., biodegradability) are absent for all compounds, necessitating environmental risk assessments .

Biological Activity

2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol, a derivative of piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a unique structure that combines a piperazine ring with a sulfonamide group and an ethanol moiety, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development, particularly in targeting various diseases.

Chemical Structure and Properties

  • Molecular Formula : C12H19N3O3S
  • CAS Number : 524718-94-3
  • Molecular Weight : 285.36 g/mol

The compound's structure allows it to interact with biological targets, potentially influencing enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This interaction may lead to the modulation of various signaling pathways. For instance, it has been suggested that the compound could inhibit enzymes involved in cell signaling, thereby altering cellular responses and contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies evaluating related piperazine derivatives, notable antibacterial and antifungal activities were observed, suggesting that this compound may also possess similar effects .

Antitumor Activity

The compound has been investigated for its potential antitumor effects. In vitro studies have shown that piperazine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis or inhibiting proliferation through specific molecular pathways . The structural characteristics of this compound may enhance its efficacy as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructureBiological Activity
PiperazinePiperazineBasic structure without additional functional groups
4-Aminobenzenesulfonamide4-AminobenzenesulfonamideAntimicrobial properties but lacks piperazine ring
N-(2-Hydroxyethyl)piperazineN-(2-Hydroxyethyl)piperazineSimilar piperazine structure but without sulfonyl group

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of various piperazine derivatives on cancer cell lines, demonstrating that modifications in the piperazine ring can significantly enhance anticancer activity. The introduction of sulfonamide groups was found to be beneficial in improving potency against specific tumor types .
  • Antimicrobial Evaluation : Another investigation focused on the synthesis and biological evaluation of piperazine derivatives, including this compound. Results indicated promising antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development .

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